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Compound of Interest

Compound Name: Ethyl 4,4-dimethylpentanoate

CAS No.: 10228-99-6

Cat. No.: B180731

Get Quote

Executive Summary
Ethyl 4,4-dimethylpentanoate (CAS 10228-99-6), also known as the ethyl ester of 4,4-

dimethylvaleric acid, represents a distinct class of "neo-structured" esters.[1] Unlike linear fatty

esters, this molecule features a terminal tert-butyl group that imparts significant steric bulk and

unique spectral fingerprints.

This guide provides a definitive technical reference for researchers in drug development and

fragrance chemistry. It moves beyond basic data listing to explain the causality of the spectral

signals—specifically how the quaternary

-carbon alters standard mass spectrometry fragmentation pathways.
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Molecular Architecture & Synthesis Strategy
The synthesis of Ethyl 4,4-dimethylpentanoate is best approached via acid-catalyzed Fischer

esterification of the commercially available 4,4-dimethylpentanoic acid.[1] This route is

preferred over alkylation strategies (e.g., malonic ester synthesis with neopentyl halides) due to

the extreme steric hindrance and low reactivity of neopentyl electrophiles toward

substitution.

Experimental Protocol: Fischer Esterification
Objective: Synthesize high-purity Ethyl 4,4-dimethylpentanoate (>98%) for spectral

validation.

Reagents:

4,4-Dimethylpentanoic acid (1.0 eq)[1][2]

Ethanol (Absolute, excess, 10.0 eq)

Sulfuric Acid (

, catalytic, 0.1 eq)

Toluene (Solvent azeotrope, optional)

Methodology:
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if

using toluene) or a reflux condenser (if using excess EtOH as solvent).

Charging: Add 4,4-dimethylpentanoic acid (10 g, 76.8 mmol) and Ethanol (45 mL).

Catalysis: Slowly add concentrated

(0.5 mL) dropwise while stirring. Caution: Exothermic.[1]

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours.

Self-Validating Check: Monitor reaction progress via TLC (Mobile phase: 10%

EtOAc/Hexane). The acid spot (

) should disappear, replaced by the less polar ester spot (

).

Workup: Cool to room temperature. Concentrate in vacuo to remove excess ethanol.

Neutralization: Dissolve residue in Diethyl Ether (50 mL) and wash with saturated

(

mL) to remove unreacted acid.

Critical Step: Gas evolution (

) indicates neutralization. Stop washing only when evolution ceases.

Purification: Dry organic layer over anhydrous

, filter, and concentrate. Distill the crude oil under reduced pressure (approx. 20 mmHg) to
obtain the pure ester.

Synthesis Workflow Diagram
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Caption: Fischer esterification workflow emphasizing the critical neutralization step for impurity

removal.

Comprehensive Spectral Analysis
The spectral data of Ethyl 4,4-dimethylpentanoate is governed by the tert-butyl moiety. This

bulky group acts as a "spectral anchor," simplifying the splitting patterns in NMR and blocking

specific pathways in Mass Spectrometry.

Mass Spectrometry (EI, 70 eV)
Mechanistic Insight: The Blocked McLafferty Rearrangement In standard linear esters (e.g.,

Ethyl pentanoate), the dominant fragmentation is the McLafferty rearrangement, which requires

a

-hydrogen.

Structure:

[1]

Observation: The

-carbon (C4) is quaternary.[1] It has zero hydrogens.
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Consequence: The McLafferty rearrangement is mechanistically impossible. The spectrum

will not show the characteristic alkene elimination product usually seen in fatty esters.

Instead, the spectrum is dominated by

-cleavage and stable carbocation formation.

Fragment Table:
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MS Fragmentation Logic Diagram[1]
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Caption: Fragmentation logic highlighting the dominance of the tert-butyl cation and the

absence of McLafferty rearrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the high symmetry of the tert-butyl group and the distinct

ethyl ester pattern.

Proton (

) NMR Data (400 MHz,

)
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)
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Infrared (IR) Spectroscopy
The IR spectrum confirms the ester functionality and the aliphatic nature of the chain.

1735–1745 cm⁻¹: Strong

stretch (Ester).

2950–2860 cm⁻¹: C-H stretching. Note the splitting of the methyl bands due to the tert-butyl

group (doublet at 1395/1365 cm⁻¹ is characteristic of gem-dimethyl/t-butyl deformation).[1]

1160–1180 cm⁻¹: C-O-C stretch (Ester).

Quality Control & Impurity Profiling
For drug development applications, impurity profiling is critical.

Unreacted Acid: Monitor using

NMR. Look for a broad singlet >10 ppm (COOH) or a shift in the

-methylene protons.[1]

Water Content: Significant for ester stability. Monitor the water peak in

at ~1.56 ppm (can overlap with

-protons; use
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shake to confirm).

Solvent Residues:

Ethanol: Triplet at 1.22 ppm, Quartet at 3.72 ppm.

Toluene (if used): Multiplets at 7.1–7.3 ppm.

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 15054024, Ethyl 4,4-dimethylpentanoate. Retrieved from [Link]

National Institute of Standards and Technology (NIST).Mass Spectral Library (NIST23).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic
Compounds.

Fulmer, G. R., et al. (2010).NMR Chemical Shifts of Trace Impurities: Common Laboratory

Solvents. Organometallics, 29(9), 2176-2179. (Used for solvent impurity referencing).[3][4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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